molecular formula C7H7N3O B2525949 (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1638763-70-8

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B2525949
CAS No.: 1638763-70-8
M. Wt: 149.153
InChI Key: MGFKDCGUSDBNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a versatile chemical scaffold in medicinal chemistry, primarily valued for the development of novel kinase inhibitors for cancer research. This pyrrolo[2,3-d]pyrimidine core structure is a privileged pharmacophore in drug discovery, serving as a key synthetic intermediate for targeted therapies . Researchers utilize this compound to develop potent and selective inhibitors against critical oncological targets. For instance, structurally similar pyrrolo[2,3-d]pyrimidine derivatives have been designed as highly selective colony-stimulating factor 1 receptor (CSF1R) inhibitors, which are investigated for modulating tumor-associated macrophages to impede cancer progression . Furthermore, this chemotype has been employed in the synthesis of potent p21-activated kinase 4 (PAK4) inhibitors, which show promising anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells . The methanol functional group at the 6-position provides a synthetic handle for further derivatization, allowing for the optimization of drug-like properties and binding affinity. As a building block, it enables the exploration of structure-activity relationships (SAR) to achieve enhanced potency and selectivity. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKDCGUSDBNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 6 Yl Methanol and Its Derivatives

Strategic Approaches to the Pyrrolo[2,3-d]pyrimidine Core

Constructing the fused pyrrolo[2,3-d]pyrimidine ring system is the foundational challenge in synthesizing its derivatives. Modern organic synthesis has yielded several robust strategies that typically begin from readily available pyrimidine (B1678525) precursors and build the pyrrole (B145914) ring through various cyclization techniques.

Multi-Step Synthesis from Pyrimidine Precursors

A common and versatile approach to the pyrrolo[2,3-d]pyrimidine core begins with appropriately substituted pyrimidines. Halogenated pyrimidines are particularly useful starting materials due to their susceptibility to nucleophilic substitution and cross-coupling reactions.

A representative multi-step synthesis starts from 5-bromo-2,4-dichloropyrimidine. tandfonline.comresearchgate.net The synthesis pathway involves a sequence of reactions to build the necessary functionality for the subsequent cyclization step. The initial step is often a selective nucleophilic substitution. For instance, reaction with an amine like cyclopentylamine (B150401) selectively displaces the chlorine atom at the C4 position, a reaction driven by the higher reactivity of this position. researchgate.net This step yields an N-substituted-5-bromo-2-chloropyrimidin-4-amine, which is the key precursor for building the pyrrole ring. tandfonline.com This intermediate then undergoes coupling and cyclization reactions to form the fused heterocyclic system.

Another strategy involves starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine itself and performing nucleophilic substitution with compounds like ethyl 4-aminobenzoate (B8803810) to build more complex structures. mdpi.comnih.gov This highlights a modular approach where the core, once formed, can be further elaborated.

N-Arylation Reactions for Heterocycle Formation

N-arylation and N-alkylation reactions are critical for introducing substituents at the 7-position of the pyrrole ring, a common feature in many biologically active pyrrolo[2,3-d]pyrimidines. These reactions are typically performed on the pre-formed heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. nih.gov These methods allow for the formation of C-N bonds between the pyrrole nitrogen and various aryl or heteroaryl groups under relatively mild conditions. nih.gov

While direct C-H arylation at other positions of the ring system has been developed to create C-C bonds, specific N-arylation methods are key to creating the diversity needed for medicinal chemistry applications. chemistryviews.orgrsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations.

Cyclization Strategies for Pyrrolo[2,3-d]pyrimidine Ring Formation

The pivotal step in forming the bicyclic core from a pyrimidine precursor is the annulation of the pyrrole ring. Various cyclization strategies have been developed to achieve this transformation efficiently.

One prominent method is a tandem reaction sequence involving a palladium- or copper-catalyzed cross-coupling followed by an intramolecular cyclization. For example, a 4-amino-5-halopyrimidine can be coupled with a terminal alkyne. The resulting 5-alkynylpyrimidine intermediate, under the influence of a base or a transition-metal catalyst, undergoes cyclization to form the pyrrole ring. researchgate.net

More recent advancements include cascade or domino reactions that form multiple bonds in a single operation. An I2/DMSO promoted cascade annulation of 6-aminouracil (B15529) derivatives with aurones provides an attractive, one-pot method to access the pyrrolo[2,3-d]pyrimidine skeleton. nih.gov This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening. nih.gov Similarly, one-pot, three-component reactions of arylglyoxals, 6-aminouracils, and barbituric acid derivatives have been developed, offering a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx These methods are valued for their high atom economy, operational simplicity, and use of readily available starting materials. nih.govscielo.org.mx

Targeted Synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

The synthesis of the specific target compound, this compound, and its N-substituted analogs often employs specialized versions of the general strategies, tailored to install the C6-hydroxymethyl group.

Sonogashira Coupling-Cyclization Protocols with Propargyl Alcohol

A highly effective and direct method for synthesizing the (pyrrolo[2,3-d]pyrimidin-6-yl)methanol scaffold involves a Sonogashira coupling followed by a cyclization, using propargyl alcohol as the alkyne component. tandfonline.com The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org

In this specific application, a 4-amino-5-halopyrimidine is coupled with propargyl alcohol. The reaction is often performed as a one-pot protocol where the initial C-C bond formation is immediately followed by an intramolecular cyclization of the amino group onto the alkyne. This annulation directly forms the pyrrole ring and incorporates the hydroxymethyl (-CH₂OH) group at the C6 position of the final pyrrolo[2,3-d]pyrimidine product. This cascade process is an elegant and efficient way to construct the target molecule's core structure and key functional group simultaneously. tandfonline.com

Representative Conditions for Sonogashira Coupling-Cyclization
Starting MaterialAlkyneCatalyst/ReagentsSolventTemperatureOutcome
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-aminePropargyl alcoholCuCl, 6-methylpicolinic acid, NaI, K₂CO₃DMSO100°C(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Copper-Catalyzed Coupling Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis

While the Sonogashira reaction traditionally uses a dual palladium/copper catalytic system, recent research has focused on developing methods that rely solely on more economical and less toxic copper catalysts. tandfonline.comresearchgate.net These copper-catalyzed coupling/cyclization reactions have proven highly effective for the synthesis of (pyrrolo[2,3-d]pyrimidin-6-yl)methanol derivatives. figshare.com

A reported procedure for the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol utilizes a system comprising copper(I) chloride (CuCl), 6-methylpicolinic acid as a ligand, sodium iodide (NaI), and potassium carbonate (K₂CO₃) as the base. tandfonline.com The reaction of the 5-bromopyrimidine (B23866) precursor with propargyl alcohol under these conditions proceeds in dimethyl sulfoxide (B87167) (DMSO) at 100°C for 48 hours. tandfonline.com This methodology provides a greener and more cost-effective alternative to palladium-based systems, which is a significant advantage for large-scale synthesis. tandfonline.comresearchgate.net The reaction demonstrates the power of copper catalysis in facilitating the key C-C bond formation and subsequent cyclization to build the desired heterocyclic product. tandfonline.comfigshare.com

Details of Copper-Catalyzed Synthesis tandfonline.com
ParameterDetails
Starting Pyrimidine5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Coupling PartnerPropargyl alcohol
Copper SourceCuCl
Ligand6-methylpicolinic acid
AdditivesNaI, K₂CO₃
SolventDMSO
Conditions100°C, 48 h

Tetrabutylammonium Fluoride (B91410) (TBAF)-Mediated Cyclization Processes

A prominent strategy for constructing the pyrrolo[2,3-d]pyrimidine skeleton involves a tandem reaction sequence that culminates in a cyclization step facilitated by Tetrabutylammonium Fluoride (TBAF). researchgate.net This method typically follows a palladium-catalyzed Sonogashira coupling reaction between a 5-alkynylpyrimidine and a suitable coupling partner.

The process begins with the synthesis of a 5-alkynylpyrimidine intermediate. This intermediate is then subjected to TBAF in a solvent such as tetrahydrofuran (B95107) (THF). The fluoride ion from TBAF acts as a base to promote an intramolecular cyclization, leading to the formation of the fused pyrrole ring. This tandem, one-pot approach is efficient, often providing the desired bicyclic heterocycle in good yields. researchgate.net

Table 1: Example of TBAF-Mediated Cyclization

Step Reactants Reagents/Conditions Product Yield Reference
1. Sonogashira Coupling 5-bromo-2,4-dichloropyrimidine derivative, 3,3-diethoxy-propyne CuI, PdCl₂(PPh₃)₂, Et₃N, DMF, 100°C 5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidine derivative 43% researchgate.net

Reductive Synthesis Routes of the Hydroxymethyl Group (e.g., DIBAL-H reduction of esters)

The introduction of the critical hydroxymethyl (-CH₂OH) group at the C6 position of the pyrrolo[2,3-d]pyrimidine ring is frequently achieved through the reduction of a corresponding carboxylic acid ester. Diisobutylaluminium hydride (DIBAL-H) is a preferred reagent for this transformation due to its efficacy in reducing esters to primary alcohols. vanderbilt.edu

This synthetic route involves first preparing a pyrrolo[2,3-d]pyrimidine-6-carboxylate ester. The subsequent reduction is typically carried out under anhydrous conditions and at low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions. The mechanism involves the nucleophilic attack of the hydride from the aluminum complex onto the electrophilic carbonyl carbon of the ester. A subsequent aqueous workup liberates the primary alcohol, yielding this compound or its derivatives. This method is a standard and reliable functional group interconversion in organic synthesis. vanderbilt.eduic.ac.uk

Advanced Reaction Conditions and Techniques

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, safety, and environmental impact. The synthesis of this compound and its precursors has benefited from such innovations.

Micellar Chemistry in Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming the C-C bond necessary for the subsequent cyclization to the pyrrolo[2,3-d]pyrimidine core. bohrium.comwikipedia.orglibretexts.org Traditionally performed in organic solvents, this reaction can be adapted to aqueous media through the application of micellar chemistry, aligning with the principles of green chemistry. nih.govmdpi.com

In this technique, a surfactant, such as TPGS-750-M, is added to water, where it self-assembles into micelles above its critical micelle concentration. mdpi.comncl.ac.uk These micelles possess a hydrophobic core that can dissolve the water-insoluble organic substrates and the palladium/copper catalyst system. This nano-reactor environment facilitates the reaction in the bulk aqueous phase, significantly reducing the reliance on volatile organic compounds (VOCs). mdpi.comncl.ac.uk This approach has been shown to provide high conversions for the coupling of various aryl halides and alkynes, making it a viable and sustainable alternative for synthesizing pyrrolopyrimidine precursors. nih.govncl.ac.uk

Continuous Flow Chemistry Applications in Oxidation Reactions

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for potentially hazardous reactions like oxidations. rsc.org This technology enhances safety, improves heat and mass transfer, and allows for straightforward scalability. organic-chemistry.orgresearchgate.net In the context of this compound, flow chemistry can be applied to the oxidation of the hydroxymethyl group to form the corresponding aldehyde or carboxylic acid derivatives.

By pumping the substrate solution and an oxidizing agent through a heated and pressurized reactor tube, precise control over reaction parameters like temperature, pressure, and residence time is achieved. organic-chemistry.org This minimizes the formation of byproducts and allows for the safe use of highly reactive or unstable reagents. The technology has been successfully applied to the N-oxidation of various pyridine (B92270) derivatives, demonstrating its potential for modifications on nitrogen-containing heterocyclic systems like pyrrolopyrimidines. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Oxidation

Parameter Batch Reaction Continuous Flow Reaction Advantage of Flow Chemistry
Safety Large volume of reagents, potential for thermal runaway. Small reaction volume at any given time, enhanced heat dissipation. Significantly improved safety profile. rsc.org
Control Difficult to precisely control temperature and mixing. Precise control over temperature, pressure, and residence time. Higher selectivity and reproducibility. organic-chemistry.org
Scalability Scaling up can be challenging and non-linear. Straightforward scalability by extending operation time. Faster process development. rsc.org

| Reagent Use | Can require excess reagents. | Stoichiometric amounts can often be used effectively. | Reduced waste and cost. |

Utilization of Specific Catalytic Systems (e.g., Cu/6-methylpicolinic acid)

To circumvent the cost and toxicity associated with palladium catalysts frequently used in cross-coupling reactions, alternative catalytic systems have been developed. researchgate.net One such system is the use of a copper catalyst in conjunction with 6-methylpicolinic acid as a ligand. This system has proven effective for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com

This methodology facilitates a one-pot Sonogashira reaction and cyclization of substituted 5-bromopyrimidin-4-amines with terminal alkynes, such as propargyl alcohol. tandfonline.com The copper/6-methylpicolinic acid system provides a more economical and environmentally benign pathway to the pyrrolo[2,3-d]pyrimidine core, yielding products in moderate to excellent yields. This approach represents a significant advancement in creating practical and sustainable synthetic routes. researchgate.nettandfonline.com

Derivatization and Functional Group Interconversion Strategies from this compound

The hydroxymethyl group of this compound is a versatile functional handle that allows for a wide range of derivatizations and functional group interconversions (FGI). ic.ac.uknumberanalytics.com These transformations are crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The primary alcohol can be transformed into various other functional groups using standard organic synthesis protocols. Key transformations include:

Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild reagents or further to a carboxylic acid with stronger oxidizing agents. tandfonline.com

Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, which are excellent electrophiles for subsequent nucleophilic substitution reactions.

Esterification and Etherification: The alcohol can react with acyl chlorides or carboxylic acids to form esters, or with alkyl halides under basic conditions to form ethers.

These FGIs allow for the introduction of new functionalities and the extension of the molecular scaffold, which is a fundamental strategy in medicinal chemistry. numberanalytics.com

Table 3: Potential Functional Group Interconversions from the Hydroxymethyl Group

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
Primary Alcohol (-CH₂OH) TEMPO, NaClO₂, NaClO Carboxylic Acid (-COOH) Oxidation tandfonline.com
Primary Alcohol (-CH₂OH) Dess-Martin Periodinane Aldehyde (-CHO) Oxidation
Primary Alcohol (-CH₂OH) Thionyl Chloride (SOCl₂) Alkyl Chloride (-CH₂Cl) Nucleophilic Substitution
Primary Alcohol (-CH₂OH) Acyl Chloride (R-COCl), Base Ester (-CH₂OCOR) Esterification
Primary Alcohol (-CH₂OH) Sodium Hydride (NaH), Alkyl Halide (R-X) Ether (-CH₂OR) Williamson Ether Synthesis

Oxidation Pathways of the Hydroxymethyl Moiety to Carboxylic Acids (e.g., TEMPO/NaClO₂, Oxone)

The oxidation of the primary alcohol in this compound to its corresponding carboxylic acid, 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is a fundamental transformation in the synthesis of many derivatives. google.com Modern organic synthesis favors methods that are efficient and avoid the use of toxic heavy metals like chromium. nih.govresearchgate.net Among these, oxidation systems utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst have become popular. nih.gov

One highly effective method is the TEMPO/sodium chlorite (B76162) (NaClO₂) system, often used with a catalytic amount of sodium hypochlorite (B82951) (bleach). researchgate.net In this system, the primary oxidant for converting the alcohol to an aldehyde is the oxoammonium salt, which is generated from TEMPO. windows.net The sodium chlorite then rapidly oxidizes the intermediate aldehyde to the carboxylic acid. researchgate.netwindows.net This tandem oxidation can be performed without the need to isolate the aldehyde intermediate. researchgate.net An advantage of using NaClO₂ is that it mitigates the risk of chlorination of sensitive substrates, a potential side reaction when using sodium hypochlorite as the stoichiometric oxidant. windows.net

The general reaction conditions involve treating the alcohol in a biphasic mixture (e.g., CH₂Cl₂–water) with catalytic amounts of TEMPO and NaOCl, and a stoichiometric amount of NaClO₂. windows.netwur.nl This approach has been successfully applied to complex molecules in multi-kilogram batches, demonstrating its scalability and robustness. researchgate.net Another potent oxidizing agent that can be used for the conversion of aldehydes to carboxylic acids is Oxone (potassium peroxymonosulfate). researchgate.net While the direct oxidation of this compound with Oxone is not extensively detailed, Oxone is known for its facile oxidation of aldehydes to acids under mild conditions. researchgate.net

Table 1: Comparison of Oxidation Reagents for Primary Alcohols to Carboxylic Acids

Reagent System Catalyst/Primary Oxidant Co-oxidant Key Advantages
TEMPO/NaClO₂/NaOCl TEMPO Sodium Chlorite (NaClO₂) High efficiency, mild conditions, minimizes chlorination side products, scalable. researchgate.netwindows.net

| Oxone | Potassium Peroxymonosulfate | N/A | Facile oxidation of intermediate aldehydes, mild conditions. researchgate.net |

Conversion to Aldehyde Intermediates

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a key step, as the aldehyde functionality serves as a versatile handle for further chemical modifications. The oxidation of this compound can be controlled to stop at the aldehyde stage.

Using TEMPO-mediated oxidation, the reaction can be halted at the aldehyde by carefully controlling the reaction time and stoichiometry of the oxidizing agents. windows.net For instance, using the TEMPO/NaOCl system without the addition of sodium chlorite primarily yields the aldehyde. nih.govwindows.net The oxoammonium salt, generated in situ from TEMPO, is the primary oxidant responsible for the conversion of the alcohol to the aldehyde. windows.net In some synthetic routes, the aldehyde is generated via the hydrolysis of an acetal (B89532) precursor, which itself can be derived from coupling reactions.

The aldehyde intermediate is crucial for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid as discussed previously.

Amidation Reactions for Carboxamide Formation

The formation of carboxamides from 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a widely used strategy in medicinal chemistry to introduce diverse substituents and modulate the pharmacological properties of the core scaffold. nih.govnih.gov The synthesis of these amide derivatives typically involves a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.govbenthamdirect.com

Standard peptide coupling reagents are commonly employed for the activation step. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction and suppress side reactions. nih.govbenthamdirect.com The activated carboxylic acid species, such as an O-acylisourea or an active ester, readily reacts with the chosen amine to form the desired amide bond.

This methodology has been used to synthesize a wide range of 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamides, which have been investigated as potent inhibitors for various kinases. nih.govacs.org

Table 2: Common Reagents for Amide Bond Formation

Reagent Class Examples Role
Coupling Agents DCC, EDC Activate the carboxylic acid group. nih.gov
Additives DMAP, HOBt Catalyze the reaction and minimize side products. nih.gov

| Amines | Primary and Secondary Amines | Provide the nitrogen for the amide bond. |

Formation of Acid Salts (e.g., Succinate (B1194679) Salts)

The basic nitrogen atoms within the 7H-pyrrolo[2,3-d]pyrimidine scaffold allow for the formation of acid addition salts. This is a common practice in pharmaceutical development to improve the physicochemical properties of a drug candidate, such as solubility, stability, and bioavailability.

While specific examples detailing the formation of a succinate salt of this compound are not prevalent, the formation of other acid salts, such as citrate (B86180) salts of related pyrrolo[2,3-d]pyrimidine derivatives, has been described. google.com The process generally involves reacting the free base form of the pyrrolo[2,3-d]pyrimidine derivative with the desired acid (e.g., succinic acid) in a suitable solvent. The resulting salt then typically precipitates from the solution and can be isolated by filtration.

The choice of the acid is critical and can significantly impact the properties of the final salt form. Succinic acid is a dicarboxylic acid often used for salt formation in the pharmaceutical industry. The resulting succinate salt can exhibit improved properties compared to the free base, making it more suitable for formulation and administration.

Structural Modification and Analogue Design Within the 7h Pyrrolo 2,3 D Pyrimidin 6 Yl Methanol Framework

Exploration of Substituent Effects on the Pyrrolo[2,3-d]pyrimidine Scaffold

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly modulated by the introduction of various substituents onto the core scaffold. nih.gov Strategic placement of functional groups on the pyrimidine (B1678525) and pyrrole (B145914) moieties allows for a detailed exploration of structure-activity relationships (SAR).

Variations at the Pyrimidine Ring (e.g., Halogenation at C2)

Halogenation, particularly chlorination, at the C2 position of the pyrimidine ring is a common and critical modification. The resulting 2-chloro derivatives, such as (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, are not typically the final active compounds but serve as crucial intermediates for further chemical synthesis. medchemexpress.cominnospk.comnih.gov The chlorine atom acts as a versatile leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups at this position.

This strategy is fundamental in building more complex molecules, including intermediates for kinase inhibitors like Ribociclib. innospk.com The synthesis often starts from precursors like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for sequential and selective reactions at both the C2 and C4 positions. google.comgoogle.com The introduction of a halogen at C2 provides a synthetic handle to explore how different substituents in this region of the molecule interact with target proteins, thereby fine-tuning the pharmacological profile of the analogues. nih.gov

Substitutions on the Pyrrole Nitrogen Atom (N7)

The pyrrole nitrogen (N7) is another key position for structural modification. benthamdirect.com Alkylation or arylation at this site significantly influences the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which in turn can affect target binding and cellular permeability.

Commonly introduced substituents include various alkyl and cycloalkyl groups. For instance, the cyclopentyl group is a frequently utilized substituent, as seen in (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol. medchemexpress.comnih.govncats.io Other groups like isopropyl are also explored to understand the steric and electronic requirements for optimal biological activity. nih.gov The choice of the N7 substituent is often guided by the specific therapeutic target, as this group can occupy distinct pockets within a protein's active site.

Table 1: Examples of Substituents at the N7 Position of the Pyrrolo[2,3-d]pyrimidine Scaffold
N7 SubstituentExample Compound ContextReference
CyclopentylIntermediate for kinase inhibitors. medchemexpress.cominnospk.comnih.gov
IsopropylInvestigated in CSF1R inhibitors. nih.gov
Para-nitrobenzylStudied for antiviral activity. mdpi.com
Various Alkyl GroupsGeneral exploration in anticancer agents. nih.govnih.gov

Design and Synthesis of Advanced Analogues

Beyond simple substitutions, the design of advanced analogues involves incorporating more complex structural features into the (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol framework. These modifications aim to create molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

Introduction of Complex Ring Systems (e.g., Spiro-condensed systems, Bicyclic hydrocarbons)

To create more rigid and conformationally constrained analogues, complex ring systems can be integrated into the scaffold. One approach is the formation of spiro-condensed systems, where a single atom is part of two distinct rings. nih.gov Synthetic strategies have been developed that involve multi-step reactions, including Michael additions and intramolecular cyclizations, to construct these intricate spirocyclic structures. nih.govresearchgate.net These rigid architectures can lock the molecule into a specific conformation that may be more favorable for binding to a biological target, potentially leading to increased potency and selectivity.

Another strategy involves attaching bicyclic hydrocarbon systems to the core structure. For example, 5'-norcarbocyclic derivatives, which incorporate a cyclopentene (B43876) ring attached to the N7 position, have been synthesized and evaluated for their biological activities. mdpi.com These modifications explore new chemical space and can lead to the discovery of novel therapeutic agents.

Modification of the Hydroxymethyl Side Chain for Altered Reactivity

The hydroxymethyl group at the C6 position is a valuable functional handle for further chemical elaboration. Its presence allows for a variety of transformations to alter the molecule's reactivity and introduce new functionalities. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a point of attachment for other molecular fragments through ether linkages. clearsynth.com

In the development of CSF1R inhibitors, analogues retaining a p-hydroxymethyl aryl substituent at the C6 position have shown significant activity. nih.govacs.org This suggests that the hydroxymethyl group, or the potential for hydrogen bonding it provides, can be a crucial element for target engagement. Modifying this side chain allows chemists to probe its role in binding and to develop derivatives with altered properties.

Stereochemical Considerations in Analogue Design (e.g., Enantiomers, Diastereoisomers)

When modifications introduce chiral centers into the this compound framework, stereochemistry becomes a critical consideration. The three-dimensional arrangement of atoms can have a profound impact on biological activity, as stereoisomers (enantiomers and diastereoisomers) often exhibit different affinities for chiral biological targets like enzymes and receptors.

For example, the introduction of a substituted piperidine (B6355638) ring can create chiral centers, leading to different stereoisomers. google.com It is often necessary to separate these isomers and evaluate their biological activities independently, as one isomer may be significantly more potent or have a better safety profile than the others. The synthesis of enantiomerically pure compounds, often achieved through asymmetric synthesis or chiral resolution, is a key aspect of modern drug design to ensure optimal therapeutic outcomes. google.com The development of spirocyclic systems also necessitates careful control and characterization of the resulting stereocenters. nih.gov

Theoretical and Computational Investigations of 7h Pyrrolo 2,3 D Pyrimidin 6 Yl Methanol and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol, within the active site of a target protein.

Research on 7H-pyrrolo[2,3-d]pyrimidine derivatives has extensively utilized molecular docking to elucidate their interactions with various protein kinases, which are common targets in cancer therapy. For instance, docking studies have been performed to understand the binding mechanism of these compounds as inhibitors of p21-activated kinase 4 (PAK4), a protein overexpressed in several cancers. mdpi.comdntb.gov.ua These studies help identify key amino acid residues in the kinase's ATP-binding pocket that form crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor.

In one study, a novel pyrrolo[2,3-d]pyrimidine derivative, Compound RP-3, exhibited a strong binding affinity with its target protein, showing a docking score of -7.4 kcal/mol, which suggests a stable and favorable interaction. nih.gov Similarly, docking simulations of other derivatives against the anti-apoptotic protein Bcl2 have confirmed promising binding affinities, corroborating experimental findings. nih.gov The primary interactions often involve the pyrrolo[2,3-d]pyrimidine core, which can mimic the adenine (B156593) base of ATP, forming hydrogen bonds with the hinge region of the kinase. Substituents on the core then explore other pockets within the active site to enhance potency and selectivity.

Table 1: Examples of Molecular Docking Studies on 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative ClassProtein TargetKey FindingsReference
Pyrrolo[2,3-d]pyrimidine urea (B33335) derivative (RP-3)Antimicrobial Target ProteinStrong binding affinity with a docking score of -7.4 kcal/mol. nih.gov
Substituted pyrrolo[2,3-d]pyrimidinesBcl2 (anti-apoptotic protein)Demonstrated promising binding affinities, supporting in vitro results. nih.gov
ATP-competitive inhibitorsp21-activated kinase 4 (PAK4)Elucidated enzyme-inhibitor binding modes within the ATP-binding pocket. mdpi.comdntb.gov.ua
Covalent inhibitorsInterleukin-2-inducible T-cell kinase (Itk)Guided the design of selective inhibitors by modeling interactions in the ATP binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the protein and the ligand.

MD simulations have been applied to study the complexes of 7H-pyrrolo[2,3-d]pyrimidine derivatives with their target kinases, such as PAK4. mdpi.comdntb.gov.ua These simulations, often run for nanoseconds, are used to assess the stability of the docked pose. Key metrics like the root-mean-square deviation (RMSD) of the protein and ligand are monitored; stable RMSD values over time indicate that the complex has reached equilibrium and the binding mode is stable. dntb.gov.ua For example, in a study of four different pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, the RMSD of the complexes fluctuated less than 0.1 nm after 50 ns, indicating acceptable equilibrium. dntb.gov.ua

Furthermore, MD simulations are used to calculate the binding free energy of the ligand-target complex, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more quantitative prediction of binding affinity than docking scores alone. These calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy), offering a deeper understanding of the driving forces behind ligand binding. mdpi.com This detailed analysis helps explain differences in inhibitory capacity among a series of related compounds. mdpi.comdntb.gov.ua

Table 2: Key Parameters from Molecular Dynamics Simulations of PAK4-Inhibitor Complexes
ComplexMean RMSD (nm)Mean SASA (nm²)Relative Binding Free Energy (kJ·mol⁻¹)Reference
PAK4-Inhibitor 5n0.139146.30 mdpi.comdntb.gov.ua
PAK4-Inhibitor 5h0.188147.313.752 mdpi.comdntb.gov.ua
PAK4-Inhibitor 5g0.158145.019.803 mdpi.comdntb.gov.ua
PAK4-Inhibitor 5e0.181147.535.162 mdpi.comdntb.gov.ua

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and molecular geometry, which are fundamental to understanding a molecule's reactivity and stability.

For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations can be used to determine their optimized molecular geometry and to analyze their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In one study, DFT/TD-DFT calculations using the B3LYP/6-311G++ level of theory were performed to analyze the optimized geometry and HOMO-LUMO energies of newly synthesized pyrrolo[2,3-d]pyrimidine compounds. researchgate.net This level of theoretical analysis helps to rationalize the observed chemical behavior and can guide the synthesis of new derivatives with desired electronic properties. By understanding the electron-donating or electron-withdrawing effects of different substituents on the pyrrolo[2,3-d]pyrimidine scaffold, chemists can predict how modifications will affect the molecule's ability to interact with biological targets or participate in chemical reactions.

Computational Approaches in Rational Drug Design and Optimization

Computational approaches are central to the modern paradigm of rational drug design, a process that aims to develop new medications based on a detailed understanding of biological targets. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has served as a versatile starting point for designing inhibitors against a wide range of targets, particularly protein kinases.

The process often begins with a "hit" compound, identified through screening or previous research, which possesses the desired core scaffold. Computational tools are then used to guide the optimization of this hit into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of designing new derivatives, synthesizing them, and testing their biological activity, with computational modeling informing each design step.

For example, in the development of selective inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R), researchers started with known pyrrolo[2,3-d]pyrimidine structures that also had activity against EGFR. nih.gov Through computational modeling and structure-activity relationship (SAR) studies, they identified structural modifications that increased CSF1R activity while reducing EGFR inhibition, leading to highly selective compounds. nih.gov Similarly, the discovery of potent inhibitors for targets such as Interleukin-2-inducible T-cell kinase (Itk) and Hematopoietic Progenitor Kinase 1 (HPK1) has been significantly aided by computational design strategies that explore different substituents on the pyrrolo[2,3-d]pyrimidine core to optimize interactions within the target's active site. nih.gov This integrated approach of synthesis, biological testing, and computational analysis accelerates the drug discovery process and increases the likelihood of developing successful therapeutic agents.

Applications of 7h Pyrrolo 2,3 D Pyrimidin 6 Yl Methanol in Medicinal and Material Chemistry Research

Role as a Key Intermediate in Drug Synthesis

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol and its derivatives are fundamental building blocks in the synthesis of complex pharmaceutical agents. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, allows these molecules to interact with a variety of biological targets, making them highly valuable in drug discovery.

Precursor for Ribociclib and Related Anti-Tumor Kinase Inhibitors

A derivative of this compound, specifically (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, is a crucial intermediate in the industrial synthesis of Ribociclib. Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6) that has become a cornerstone in the treatment of hormone receptor-positive breast cancer. The synthesis of Ribociclib's complex molecular architecture relies on this key intermediate to construct the core pyrrolo[2,3-d]pyrimidine structure, which is essential for its kinase inhibitory activity. The availability and purity of this intermediate are critical for the efficient production of this life-saving medication.

Utility in the Synthesis of Diverse Pyrrolo[2,3-d]pyrimidine Bioactive Compounds

The pyrrolo[2,3-d]pyrimidine scaffold, derived from intermediates like this compound, is a versatile platform in medicinal chemistry for developing novel kinase inhibitors and other therapeutic agents. mdpi.com Its structural similarity to adenine (B156593) allows it to function as a "hinge-binding" motif in the ATP-binding pocket of various kinases. eurekaselect.com This has led to the exploration and development of a wide range of bioactive compounds targeting different biological pathways.

Beyond CDK inhibitors, this scaffold has been successfully employed to create inhibitors for other kinases implicated in cancer and other diseases, such as:

p21-activated kinase 4 (PAK4) : Researchers have developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives that show potent inhibitory activity against PAK4, a kinase involved in tumor progression. nih.gov

Signal Transducer and Activator of Transcription 6 (STAT6) : Optimization of pyrrolopyrimidine derivatives has led to the identification of potent STAT6 inhibitors, which are promising therapeutic targets for allergic conditions like asthma. researchgate.net

Colony-stimulating factor-1 receptor (CSF1R) : A series of highly selective pyrrolo[2,3-d]pyrimidines have demonstrated subnanomolar enzymatic inhibition of CSF1R, a receptor tyrosine kinase involved in the control of tissue-resident macrophages. nih.gov

Protein Kinase B (Akt) : The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has yielded potent and orally bioavailable inhibitors of Akt, a key component in cell growth and survival signaling pathways. acs.org

Furthermore, the pyrrolo[2,3-d]pyrimidine nucleus has been incorporated into molecules with antibacterial and antiviral activities, highlighting the broad therapeutic potential of compounds derived from this versatile chemical starting point. semanticscholar.org

Design and Development of Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives

The inherent drug-like properties of the pyrrolo[2,3-d]pyrimidine core make it an attractive scaffold for the rational design of targeted therapies. Extensive research has focused on modifying this structure to achieve high potency and selectivity against specific kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitor Research

The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in a number of CDK inhibitors. By targeting CDKs, these compounds can halt the cell cycle, a process that is often dysregulated in cancer cells.

In a notable study, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized. Many of these compounds demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell lines. nih.gov Another study reported the development of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', where one compound, 5k, emerged as a potent multi-targeted kinase inhibitor with significant activity against CDK2. mdpi.comresearchgate.net

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine-based CDK Inhibitors
CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 2gCDK9/CycT11.5MIA PaCa-2 nih.gov
Compound 5kCDK2204HepG2 mdpi.comresearchgate.net
Compound E2CDK6/Cyclin D36.1MCF-7, T47D rsc.org

CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.

The primary mechanism of action for CDK4/6 inhibitors like Ribociclib involves the following steps:

Binding to CDK4/6: The inhibitor binds to the ATP-binding pocket of the CDK4/6 enzymes, preventing them from forming active complexes with their regulatory partner, Cyclin D.

Inhibition of pRb Phosphorylation: The active CDK4/6-Cyclin D complex normally phosphorylates the Retinoblastoma protein (pRb). By inhibiting CDK4/6, drugs like Ribociclib prevent this phosphorylation, keeping pRb in its active, hypophosphorylated state.

Sequestration of E2F: Active pRb binds to the E2F family of transcription factors. This binding sequesters E2F and prevents it from activating the transcription of genes necessary for entry into the S phase, such as those encoding for cyclins E and A.

G1 Cell Cycle Arrest: The inability to produce these essential proteins leads to an arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.

This targeted inhibition of the CDK4/6-pRb-E2F pathway is a highly effective strategy for treating cancers that are dependent on this signaling axis for their growth.

Rearranged during Transfection (RET) Kinase Inhibitor Research

The pyrrolo[2,3-d]pyrimidine scaffold has also been extensively investigated for the development of inhibitors targeting the RET (Rearranged during Transfection) proto-oncogene. Gene fusions and mutations in RET are known drivers in various cancers, including non-small cell lung cancer and thyroid cancer.

Researchers have designed and synthesized series of pyrrolo[2,3-d]pyrimidine-based derivatives to explore their structure-activity relationship (SAR) for RET inhibition. These studies have identified compounds with potent, low nanomolar activity against both wild-type RET and clinically relevant drug-resistant mutants. nih.gov For example, optimization of a pyrrolo[2,3-d]pyrimidine core led to a lead compound that demonstrated robust efficacy in RET-driven tumor xenograft models. nih.gov

Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine-based RET Inhibitors
CompoundTargetIC50 (µM)Cell LineReference
Compound 20RET (wild-type)0.076N/A (Enzymatic Assay) nih.gov
Compound 19RET (wild-type)0.127N/A (Enzymatic Assay) nih.gov
Compound 10RET0.0003Ba/F3 KIF5B-RET nih.gov
Compound 1 (GNF4477)RET0.0002Ba/F3 KIF5B-RET nih.gov

Other Kinase Inhibition Studies (e.g., EGFR-TK, Aurora Kinase)

The pyrrolo[2,3-d]pyrimidine core, of which this compound is a derivative, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine (B11128) triphosphate (ATP). This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of kinases like EGFR-TK. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target. nih.gov

Research has shown that N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines are potent, multiple receptor tyrosine kinase (RTK) inhibitors, targeting EGFR, VEGFR-1, and VEGFR-2. nih.gov Modifications on the pyrrolo[2,3-d]pyrimidine scaffold can modulate the inhibitory profile, demonstrating the versatility of this core structure. nih.gov For instance, certain halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ compounds have been synthesized and shown to exhibit significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes. clearsynth.com One particular compound from this series, 5k, displayed IC50 values ranging from 40 to 204 nM, comparable to the established kinase inhibitor Sunitinib. clearsynth.com

A recent comprehensive review highlights the extensive structure-activity relationship (SAR) studies conducted on pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR tyrosine kinase inhibitors, underscoring the importance of this scaffold in modern medicinal chemistry. nih.govchemicalbook.com

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in human tumors, making them attractive targets for anticancer drug development. While the broader class of pyrrolopyrazoles has been developed as potent Aurora kinase inhibitors, specific studies focusing on derivatives of this compound for this target are less common in the reviewed literature. nih.gov However, the general applicability of purine-mimetic scaffolds suggests potential for developing Aurora kinase inhibitors from this chemical series.

Inhibition of Cell Cycle Checkpoint Targets

The inhibition of kinases such as EGFR and CDK2 by pyrrolo[2,3-d]pyrimidine derivatives directly impacts cell cycle progression. By blocking the signaling pathways that drive cell proliferation, these compounds can induce cell cycle arrest and apoptosis (programmed cell death).

Mechanistic studies of potent pyrrolo[2,3-d]pyrimidine-based multi-targeted kinase inhibitors have revealed their ability to arrest the cell cycle in cancer cell lines. clearsynth.com For example, compound 5k was shown to induce cell cycle arrest and apoptosis in HepG2 cells. This effect was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. clearsynth.com This demonstrates that derivatives originating from the this compound scaffold can effectively target the machinery that controls cell division and survival.

The table below summarizes the inhibitory activity of a selected pyrrolo[2,3-d]pyrimidine derivative against various kinases involved in cell cycle regulation.

CompoundTarget KinaseIC50 (nM)Cell LineEffect
Compound 5k EGFR40HepG2Cell Cycle Arrest, Apoptosis
Her2115HepG2Cell Cycle Arrest, Apoptosis
VEGFR298HepG2Cell Cycle Arrest, Apoptosis
CDK2204HepG2Cell Cycle Arrest, Apoptosis

Data sourced from studies on halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ derivatives. clearsynth.com

Scaffold Development in Drug Discovery Research

The 7H-pyrrolo[2,3-d]pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.comrsc.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The versatility of this scaffold makes it an excellent starting point for the development of new therapeutic agents. mdpi.commdpi.comrsc.org

The value of this compound lies in its potential for chemical modification. The methanol (B129727) group at the 6-position and other positions on the heterocyclic core can be readily functionalized, allowing for the creation of large libraries of diverse compounds. This chemical tractability enables chemists to systematically explore the structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.comrsc.org

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for a wide range of pharmacological activities, including:

Antitumor mdpi.commdpi.com

Anti-inflammatory mdpi.commdpi.com

Antibacterial mdpi.commdpi.com

Antiviral nih.gov

Anti-neurodegenerative mdpi.com

This broad spectrum of activity highlights the success of using this scaffold in drug design and discovery. mdpi.commdpi.com The ability to generate novel compounds with diverse biological profiles underscores the importance of this compound and related structures as foundational elements in the search for new medicines. mdpi.commdpi.comrsc.org

Applications in Material Science Research

The research landscape for this compound and its direct derivatives is overwhelmingly dominated by applications in medicinal and pharmaceutical chemistry. mdpi.commdpi.com A comprehensive search of scientific literature reveals a notable lack of studies focused on the application of this specific compound in the field of material science.

The primary focus of investigation has been its biological activity and its role as a scaffold for drug candidates. However, some highly complex, polycyclic derivatives based on the 7-deazapurine core have been synthesized and shown to possess fluorescent properties. For instance, phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides have been reported to be fluorescent. These fluorescent nucleosides have been incorporated into oligonucleotides to create labeled DNA probes, which have applications in biological imaging and diagnostics rather than traditional material science.

While these findings suggest that the broader 7-deazapurine chemical class can be modified to create molecules with interesting photophysical properties, there is currently no evidence to suggest that the simpler this compound is being explored for applications such as organic light-emitting diodes (OLEDs), sensors, or advanced polymers. The research community's efforts remain firmly centered on its potential to yield new therapeutic agents.

Advanced Analytical Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 6 Yl Methanol and Its Intermediates

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable tools for the separation of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol from reaction mixtures and for the quantitative assessment of its purity. These methods leverage the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of this compound and its derivatives. This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying even trace impurities. For instance, the purity of closely related compounds, such as (4-(4-(Benzyl(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methanol, has been successfully determined by HPLC, showing purities of 97.6%. nih.govacs.org Other derivatives have demonstrated purities exceeding 99% when analyzed by this method. ntnu.no While specific conditions can vary, a typical HPLC analysis involves a reversed-phase column with a gradient elution using a mixture of aqueous and organic solvents.

ParameterTypical Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnReversed-phase (e.g., C18)
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid
DetectionUV at a specific wavelength (e.g., 254 nm)
Purity AssessmentPeak area percentage

Column Chromatography for Compound Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is widely cited for the purification of various pyrrolo[2,3-d]pyrimidine derivatives. nih.gov The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components. The selection of the eluent is critical for achieving effective separation. Common solvent systems for this class of compounds include mixtures of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexanes. nih.govnih.gov The fractions are collected and analyzed, typically by TLC, to identify those containing the pure compound. For example, the purification of (4-(4-(Benzyl(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-fluorophenyl)methanol was achieved using silica-gel chromatography with a mobile phase of dichloromethane and methanol (92:8). nih.gov

ParameterTypical Material/Solvent
Stationary PhaseSilica gel (Merck 60, particle size 0.063–0.200 μm)
Mobile Phase (Eluent) ExamplesDichloromethane/Methanol mixtures
Ethyl acetate/Hexanes mixtures
MonitoringThin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and efficient method used to monitor the progress of the synthesis of this compound. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.org This allows for the timely quenching of the reaction once it has reached completion, preventing the formation of byproducts. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification.

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the 7H-pyrrolo[2,3-d]pyrimidine core, characteristic signals are expected for the protons on the pyrrole (B145914) and pyrimidine (B1678525) rings. For instance, in a related compound, 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile, the proton at position 2 of the pyrimidine ring appears as a singlet at approximately 8.66 ppm, while the pyrrole protons appear as doublets at around 7.22 and 6.68 ppm. mdpi.com The methanol group (-CH₂OH) in the target compound would be expected to show a characteristic singlet for the methylene (B1212753) protons and a broad singlet for the hydroxyl proton.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum for a 7H-pyrrolo[2,3-d]pyrimidine derivative will show distinct signals for the carbons of the fused ring system. For example, in 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile, the carbon atoms of the pyrrolo[2,3-d]pyrimidine core resonate at specific chemical shifts, such as 152.8, 151.4, 117.7, and 100.9 ppm. mdpi.com The carbon of the methanol group would be expected to appear in the range of 50-65 ppm.

NucleusExpected Chemical Shift Range (ppm) for the Pyrrolo[2,3-d]pyrimidine CoreExpected Chemical Shift (ppm) for the Methanol Group
¹H~6.5-9.0~4.5-5.0 (-CH₂), variable (-OH)
¹³C~100-160~50-65 (-CH₂OH)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies (e.g., ESI-MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this class of compounds, as it typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule with a high degree of confidence. For example, in the analysis of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, HRMS (ESI⁺) has been used to confirm their identity by comparing the calculated m/z for the [M+H]⁺ ion with the experimentally found value. mdpi.commdpi.com For this compound (C₇H₇N₃O), the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the measured value to confirm its molecular formula.

TechniqueInformation ObtainedExpected Ion for this compound
ESI-MSMolecular Weight[M+H]⁺
HRMS (ESI+)Accurate Mass and Elemental CompositionCalculated vs. Found m/z for C₇H₈N₃O⁺

Comprehensive Spectroscopic Characterization of Synthesized Compounds

The structural elucidation and confirmation of this compound and its intermediates are achieved through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. While specific data for this compound is not extensively published in publicly available literature, the characteristic spectral data can be inferred from closely related and substituted analogues. The primary spectroscopic tools utilized for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrrolo[2,3-d]pyrimidine core, characteristic signals are expected for the protons on the pyrimidine and pyrrole rings. The methylene protons of the methanol group at the 6-position would typically appear as a singlet, and the hydroxyl proton would be a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the fused heterocyclic ring system are characteristic of their electronic environment. The carbon of the hydroxymethyl group would be expected to appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized molecules with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, N-H stretch of the pyrrole ring, and C-N and C=C stretching vibrations of the heterocyclic core.

Below are interactive data tables showcasing typical spectroscopic data for compounds structurally related to this compound, which provide a reference for the expected spectral features.

Table 1: Representative ¹H NMR Spectroscopic Data for Pyrrolo[2,3-d]pyrimidine Derivatives

Compound NameSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneCDCl₃7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) mdpi.com
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₆D₆7.15–7.10 (m, 2H), 7.04–6.98 (m, 2H), 3.71 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.49 (t, J = 6.6 Hz, 2H), 1.22–1.09 (m, 4H) mdpi.com

Table 2: Representative ¹³C NMR Spectroscopic Data for Pyrrolo[2,3-d]pyrimidine Derivatives

Compound NameSolventChemical Shifts (δ, ppm)
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneCDCl₃159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 mdpi.com
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₆D₆157.09, 154.53, 145.92, 134.20, 131.62, 129.68, 128.57, 127.55, 105.83, 103.29, 41.00, 31.51, 29.24, 21.64, 18.82 mdpi.com

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Pyrrolo[2,3-d]pyrimidine Derivatives

Compound NameIonization ModeCalculated m/zFound m/z
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneESI[M+H]⁺: 314.1060314.1058 mdpi.com
3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneESI[M+H]⁺: 392.0165392.0138 mdpi.com

Development of Analytical Methods for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the identification and quantification of any unwanted substances in a drug substance or product. For this compound, which is an intermediate, stringent control of impurities is necessary to prevent their carryover into the final API. The development of robust analytical methods for impurity profiling involves a multi-step approach.

Strategy for Impurity Profiling:

Identification of Potential Impurities: A thorough understanding of the synthetic route and potential side reactions is crucial for predicting the likely impurities. These can include starting materials, reagents, by-products, and degradation products.

Method Development and Optimization: The primary technique for impurity profiling of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. Method development involves the careful selection of a suitable stationary phase (column), mobile phase composition, pH, and gradient elution program to achieve optimal separation of the main compound from all potential impurities.

Method Validation: Once a suitable method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). Validation ensures that the analytical method is accurate, precise, specific, sensitive, and robust for its intended purpose.

Common Analytical Techniques for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation and quantification of impurities in pharmaceutical analysis. A well-developed HPLC method can separate compounds with very similar structures.

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents that may be present from the manufacturing process.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides structural information about the separated impurities, which is essential for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural characterization of isolated impurities, providing definitive proof of their identity.

The table below outlines a general approach to developing an impurity profiling method for a pharmaceutical intermediate like this compound.

Table 4: General Framework for Developing an Impurity Profiling Method

StepDescriptionKey Considerations
1. Method Scouting Initial screening of different chromatographic conditions to find a suitable separation system.Column chemistry (e.g., C18, C8, Phenyl), mobile phase (e.g., acetonitrile, methanol, water), pH, and organic modifier.
2. Method Optimization Fine-tuning of the selected conditions to achieve the best resolution between the main peak and all impurity peaks.Gradient slope, temperature, and flow rate.
3. Impurity Identification Characterization of the detected impurities.LC-MS for molecular weight and fragmentation data, followed by isolation and NMR for definitive structural elucidation.
4. Method Validation Formal validation of the analytical method.Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
5. Implementation Use of the validated method for routine quality control of the intermediate.In-process control and final product release testing.

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical and purity profile of this compound and its intermediates can be established, ensuring the production of high-quality and safe pharmaceutical products.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol, and how can reaction conditions impact yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with pyrrolopyrimidine scaffolds. For example, lithiation of protected 4-chloropyrrolopyrimidine followed by aldehyde/ketone addition (e.g., using bis(2-dimethylaminoethyl)ether as a catalyst) can introduce the methanol group . Reaction conditions (temperature, solvent, and pH) must be tightly controlled to avoid side reactions. Purification via silica gel chromatography (e.g., using gradients of n-pentane/acetone/MeOH) is critical to isolate the product with >95% purity .
  • Data : Typical yields range from 64% to 90% depending on substituents and reaction time .

Q. How do NMR and HPLC techniques validate the structural integrity of this compound derivatives?

  • Methodology :

  • 1H/13C NMR : Key protons (e.g., -CH2OH at δ ~4.5 ppm) and carbons (e.g., pyrrolo-pyrimidine ring carbons at δ 100-160 ppm) confirm substitution patterns .
  • HPLC : Retention times (tR = 18–20 min) and >99% purity are standard benchmarks .
    • Example : For analogs like (R)-6-(2-ethoxyphenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, HRMS (high-resolution mass spectrometry) validates molecular formulas (e.g., m/z 397.19) .

Advanced Research Questions

Q. How can substituent modifications at the 6- and 4-positions of the pyrrolopyrimidine core enhance metabolic stability while retaining EGFR inhibition?

  • Methodology : Introduce electron-withdrawing groups (e.g., sulfonamide or trifluoromethoxy) at the 6-position to reduce CYP450-mediated oxidation. For example:

  • Compound 35 ((R)-4-(4-((1-phenylethyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzenesulfonamide) showed improved metabolic stability (t1/2 > 6 hrs in human liver microsomes) compared to unsubstituted analogs .
  • Substituent polarity (e.g., -CONH2 vs. -SO2NH2) impacts permeability; logD optimization (target ~2.5) balances solubility and membrane penetration .

Q. What strategies resolve contradictions in biological activity data for pyrrolopyrimidine analogs with similar substituents?

  • Case Study : Analogs with 2-methoxyphenyl vs. 2,6-dimethoxyphenyl groups at the 6-position exhibit divergent potency (IC50 = 3 nM vs. 120 nM for EGFR).

  • Resolution : X-ray crystallography revealed steric clashes between bulkier 2,6-dimethoxyphenyl and the ATP-binding pocket .
  • Experimental Design : Use molecular docking (e.g., Glide SP/XP scoring) to pre-screen substituent compatibility with target binding sites .

Q. How can cocrystallization techniques improve the purification of this compound derivatives?

  • Methodology : Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) enhances crystallinity and purity. For example, a JAK inhibitor derivative achieved >99.5% purity after cocrystallization, as confirmed by XRPD (X-ray powder diffraction) .
  • Optimization : Screen coformers using thermal analysis (DSC/TGA) to identify stable polymorphs .

Methodological Guidelines

  • Stereochemical Control : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) to resolve enantiomers. For example, compound 45 achieved >99% enantiomeric excess (ee) via chiral HPLC .
  • Data Reproducibility : Standardize reaction scales (e.g., 10 mmol batches) and solvent drying (molecular sieves for THF/DMF) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.